molecular formula C17H18BrNO3 B270833 6-bromo-N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

6-bromo-N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

Cat. No. B270833
M. Wt: 364.2 g/mol
InChI Key: SSEYSTVHQULNHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is synthesized through a specific method that involves several steps, and it has been found to have a mechanism of action that can be beneficial in treating various diseases.

Mechanism of Action

The mechanism of action of 6-bromo-N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves inhibition of certain enzymes that are involved in inflammation, cancer, and viral infections. Specifically, it inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. It also inhibits the activity of viral proteases, which are involved in viral infections.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include the inhibition of inflammation, cancer, and viral infections. It has been found to reduce the production of prostaglandins, which are involved in inflammation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to inhibit the replication of viruses.

Advantages and Limitations for Lab Experiments

The advantages of using this compound in lab experiments include its potential applications in the field of medicine, particularly in treating inflammation, cancer, and viral infections. It also has a well-defined mechanism of action, which can aid in understanding its effects on various biological processes. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its effects on the human body.

Future Directions

There are several future directions for research on this compound. One direction is to investigate its potential applications in treating other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in combination with other drugs to enhance its efficacy. Additionally, further research is needed to fully understand its effects on the human body and to determine its potential toxicity.

Synthesis Methods

The synthesis of 6-bromo-N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves several steps. The first step involves the reaction of 3,4-dimethylbenzaldehyde with a Grignard reagent to form a secondary alcohol. This alcohol is then oxidized to form a ketone. The ketone is then reacted with 2,3-dibromopropene to form a cyclopropane ring. The cyclopropane ring is then opened up through ring expansion to form the desired compound.

Scientific Research Applications

This compound has potential applications in the field of medicine. It has been found to have anti-inflammatory properties, which can be beneficial in treating diseases such as arthritis and asthma. It has also been found to have anticancer properties, which can be useful in treating various types of cancer. Additionally, it has been found to have antiviral properties, which can be beneficial in treating viral infections.

properties

Product Name

6-bromo-N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

Molecular Formula

C17H18BrNO3

Molecular Weight

364.2 g/mol

IUPAC Name

2-bromo-N-(3,4-dimethylphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide

InChI

InChI=1S/C17H18BrNO3/c1-7-3-4-9(5-8(7)2)19-16(20)12-10-6-11-13(12)17(21)22-15(11)14(10)18/h3-5,10-15H,6H2,1-2H3,(H,19,20)

InChI Key

SSEYSTVHQULNHX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2C3CC4C2C(=O)OC4C3Br)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2C3CC4C2C(=O)OC4C3Br)C

Origin of Product

United States

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